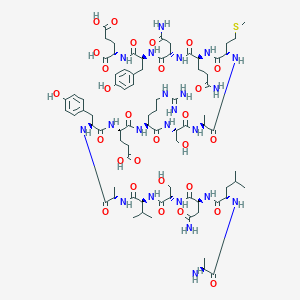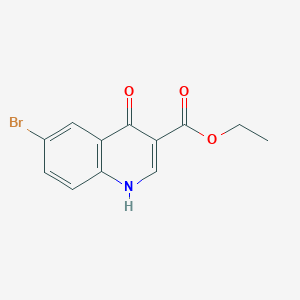
1-(4-Methoxyphenyl)-2-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-butylamine, commonly known as PMA, is a synthetic drug that belongs to the phenethylamine class of compounds. PMA is structurally similar to amphetamine and MDMA, and it has been used as a recreational drug due to its psychoactive properties. However, PMA is also of interest to the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of PMA is not fully understood, but it is believed to act as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. PMA also has affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
PMA has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. PMA has also been shown to cause neurotoxicity in certain brain regions, which may limit its therapeutic potential.
Advantages And Limitations For Lab Experiments
One advantage of using PMA in laboratory experiments is its ability to selectively release neurotransmitters such as dopamine and norepinephrine, which may be useful in studying the role of these neurotransmitters in various physiological processes. However, the potential neurotoxicity of PMA may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on PMA. One area of interest is the development of PMA analogs with improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the role of PMA in the regulation of mood and behavior, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of PMA and its effects on the brain and body.
Synthesis Methods
The synthesis of PMA involves the reaction of 4-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate with a reducing agent such as lithium aluminum hydride. The final product is obtained through a reductive amination reaction using butylamine as the amine source.
Scientific Research Applications
PMA has been studied for its potential therapeutic applications in various fields of research. For example, PMA has been investigated as a potential treatment for depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDJBQNHXBFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2-butanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

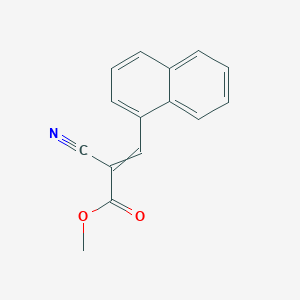
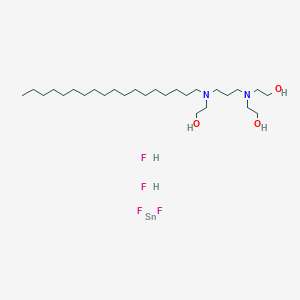
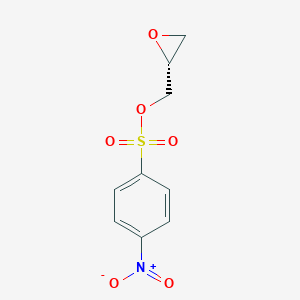
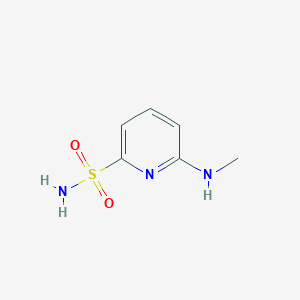
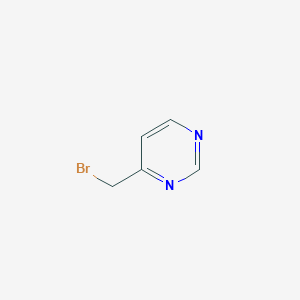
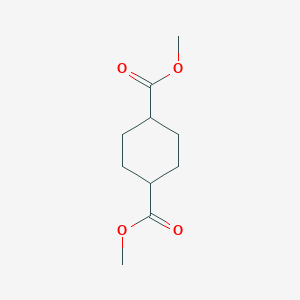
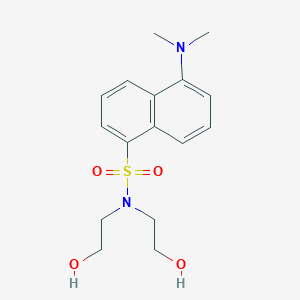
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
